molecular formula C11H16N2O3 B8514848 N-isopropyl-2-(p-nitrophenoxy)ethylamine

N-isopropyl-2-(p-nitrophenoxy)ethylamine

Cat. No.: B8514848
M. Wt: 224.26 g/mol
InChI Key: FSFWIEYKZYDEAJ-UHFFFAOYSA-N
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Description

N-isopropyl-2-(p-nitrophenoxy)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.262 g/mol . This compound is characterized by the presence of an isopropyl group, a nitrophenoxy group, and an ethylamine chain. It is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(p-nitrophenoxy)ethylamine typically involves the reaction of 4-nitrophenol with 2-chloroethylamine in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile attacking the electrophilic carbon in the chloroethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(p-nitrophenoxy)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as or in the presence of a base like .

Major Products Formed

Scientific Research Applications

N-isopropyl-2-(p-nitrophenoxy)ethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-2-(p-nitrophenoxy)ethylamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethylamine chain can form ionic bonds with negatively charged sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-(p-nitrophenoxy)ethylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-[2-(4-nitrophenoxy)ethyl]propan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-9(2)12-7-8-16-11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3

InChI Key

FSFWIEYKZYDEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Deprotonation of DMSO (anhydrous, 5 mL) was effected with NaH (0.40 g, 60 wt % in mineral oil, 10 mmol) over 30 min at 40° C. with stirring under a nitrogen atmosphere. When 2-isopropylaminoethanol (1.15 mL, 10 mmol) was added to the solution of the DMSO anion at room temperature, some effervescence occurred. 4-Fluoronitrobenzene (1.06 mL, 10 mmol) was added after 10 min and the dark red solution was then stirred at room temperature for further 20 min. The reaction was diluted with dichloromethane (100 mL), washed with water (50 mL) and then extrected twice with 3M HCl (100 mL). The combined acidic extracts were washed once with dichloromethane (50 mL). Ethyl acetate (125 mL) was then added and the mixture was cooled to 6-8° C. before the aqueous layer was adjusted to pH 11 by gradual addition of 5M aq. NaOH (ca. 150 mL), with vigorous stirring. The organic layer was separated and washed twice with water (50 mL) dried over magnesium sulfate, and concentrated in vacuo at 35° C. to afford the title compound as a yellow oil. 1H NMR (400 MHz, CDCl3): 1.10 (6H, d, J 6.25), 2.88 (1H, m, J 6.25), 3.04 (2H, t, J 5.2), 4.16 (2H, t, J 5.2), 6.96 (2H, d, J 9.3), 8.18 (2H, d, J 9.3); MS: 225 Isopropyl-[2-(4-nitrophenoxy)ethyl]carbamic acid tert-butyl ester Isopropyl-[2-(4-nitrophenoxy)ethyl]amine (1.80 g, 8.05 mmol) was dissolved in 1,4-dioxane (containing 1% water, 20 mL) and cooled to 0-5° C. Di-tert-butyldicarbonate (1.76 g, 8.05 mmol) was added slowly with vigorous stirring. The reaction was stirred at 0° C. for 0.5 h, then at room temperature for 20 h. The solvent was removed in vacuo and the residue taken up into EtOAc. The organic layer was washed twice with water (25 mL), the aqueous washes are extracted back with EtOAc (25 mL). The combined organic extracts were washed twice with 0.3 M HCl (25 mL), then brine and are dried over sodium sulfate. The solvent was removed in vacuo to afford a yellow solid, which was recrystallised from hot n-hexane to give the crystalline title compound as fine, light-yellow needles. 1H NMR: (400 MHz, CDCl3): 1.06 (6H, d, J 6.8), 1.37 (9H, s), 3.90 (2H, bm, 2H), 4.06 (2H, bm), 4.26 (1H, bm), 6.86 (2H, d, J 9.0), 8.09 (2H, d, J 9.2). MS: 225 [M+H+-Boc]). Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester A solution of isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester (2.09 g, 6.45 mmol) in ethanol/tetrahydrofuran (30 mL, 2:1) was reduced over palladium on carbon (10 wt %, 50% wet, 0.4 g) with hydrogen under atmospheric pressure at room temperature for 20 h. The catalyst was separated by filtration through celite. The solvent was removed in vacuo to afford the title compound as a red oil. 1H NMR: (400 MHz, CDCl3): 1.08 (6H, d, J 6.7), 1.39 (9H, s), 3.34 (2H, bm), 3.90 (2H, bm), 4.26 (1H, bm), 6.56 (2H, d, J 8.9), 6.67 (2H, d, J 8.9); MS: 195 [M+H+-Boc], 295 [M+H+].
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Synthesis routes and methods II

Procedure details

2-Isopropylamino-ethanol (5 g, 48 mmol) (Fluka) was added to a cooled (−5° C.) mixture of sodium hydride (5 g, 48 mmol) in N,N-dimethylformamide (200 mL) and stirred for 10 minutes at 0° C., 30 minutes at room temperature, and then 30 minutes at 450° C. After cooling to −1° C., 1-fluoro-4-nitrobenzene (8.21 g, 57.6 mmol) (Aldrich) was added and stirred for 20 minutes at −10° C. and 90 minutes at room temperature. The reaction was adjusted to pH 2 with 6N hydrochloric acid and the mixture extracted with ether (4×100 mL). The aqueous layer was adjusted to pH 9 with 4N sodium hydroxide and extracted with ethyl acetate. (4×100 mL), dried (Na2SO4), filtered and the solution concentrated in vacuo and the residue was dried under high vacuum to give 6.14 g (57%) of isopropyl-[2-(4-nitro-phenoxy)-ethyl]-amine.
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